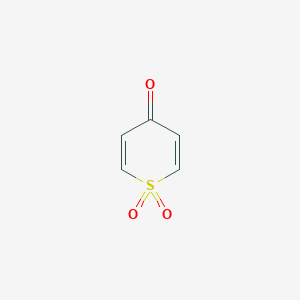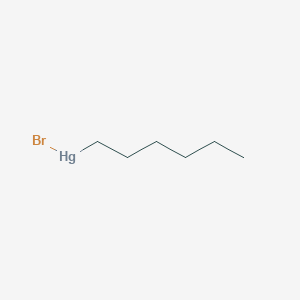
Hexylmercury bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexylmercury bromide is a chemical compound that is widely used in scientific research due to its unique properties. It is a type of organomercury compound that is synthesized through a specific chemical process. This compound has been extensively studied for its potential applications in various fields of research, including biochemistry, physiology, and environmental science.
Aplicaciones Científicas De Investigación
Hexylmercury bromide has a wide range of applications in scientific research. It is commonly used as a reagent in biochemical and physiological studies, where it is used to label proteins and nucleic acids. This compound is also used in environmental science research to study the effects of mercury pollution on aquatic ecosystems. Additionally, hexylmercury bromide is used in the development of new drugs and therapies for various diseases.
Mecanismo De Acción
Hexylmercury bromide exerts its effects by binding to sulfhydryl groups in proteins and enzymes, which results in the inhibition of their activity. This mechanism of action is similar to other organomercury compounds, such as methylmercury, which is known to be toxic to humans and animals. However, the toxicity of hexylmercury bromide is much lower than that of methylmercury, making it a safer alternative for use in scientific research.
Efectos Bioquímicos Y Fisiológicos
Hexylmercury bromide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in various metabolic pathways, including glycolysis and the Krebs cycle. This compound has also been shown to affect the function of ion channels and neurotransmitter receptors in the nervous system. Additionally, hexylmercury bromide has been found to induce oxidative stress and DNA damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of hexylmercury bromide is its low toxicity compared to other organomercury compounds. This makes it a safer alternative for use in scientific research. Additionally, hexylmercury bromide is relatively stable and easy to handle, making it a convenient reagent for use in laboratory experiments.
However, there are also some limitations to the use of hexylmercury bromide in scientific research. One of the main limitations is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, hexylmercury bromide can be expensive to synthesize, which can limit its availability for use in research.
Direcciones Futuras
There are several future directions for research on hexylmercury bromide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to better understand the biochemical and physiological effects of hexylmercury bromide, as well as its potential applications in drug development and environmental science. Finally, research is needed to explore the potential risks and benefits of using hexylmercury bromide in scientific research, particularly in terms of its toxicity and environmental impact.
Conclusion:
Hexylmercury bromide is a unique and valuable compound for use in scientific research. It has a wide range of applications in various fields, including biochemistry, physiology, and environmental science. While there are some limitations to its use, hexylmercury bromide is a safe and convenient reagent that can provide valuable insights into the mechanisms of various biological processes. Further research is needed to fully explore the potential of this compound and to ensure its safe and responsible use in scientific research.
Métodos De Síntesis
Hexylmercury bromide is synthesized through a specific chemical process that involves the reaction of mercury with hexylbromide. This reaction is carried out under controlled conditions to ensure the purity and stability of the resulting compound. The synthesis method is critical in determining the quality and properties of the hexylmercury bromide, which is essential for its use in scientific research.
Propiedades
Número CAS |
18431-36-2 |
|---|---|
Nombre del producto |
Hexylmercury bromide |
Fórmula molecular |
C6H13BrHg |
Peso molecular |
365.66 g/mol |
Nombre IUPAC |
bromo(hexyl)mercury |
InChI |
InChI=1S/C6H13.BrH.Hg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q;;+1/p-1 |
Clave InChI |
AOODJDXHIRGJTC-UHFFFAOYSA-M |
SMILES |
CCCCCC[Hg]Br |
SMILES canónico |
CCCCCC[Hg]Br |
Otros números CAS |
18431-36-2 |
Sinónimos |
HEXYLMERCURYBROMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



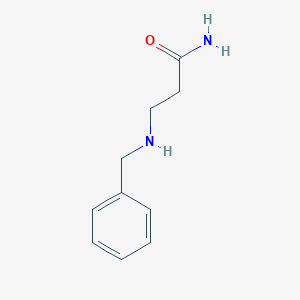

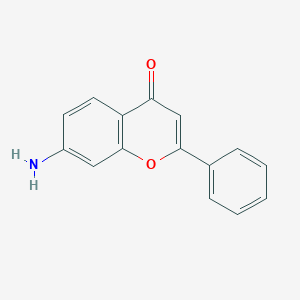
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)

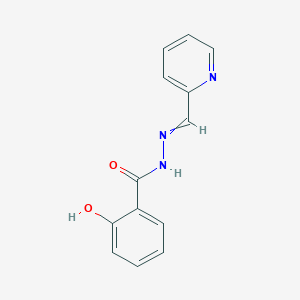
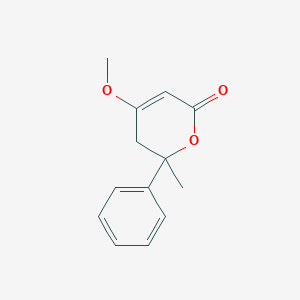
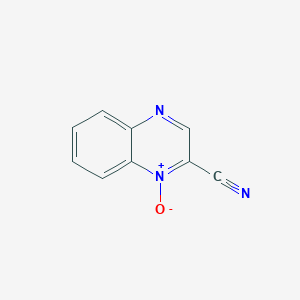
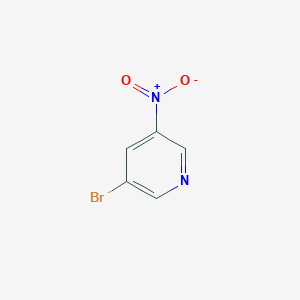
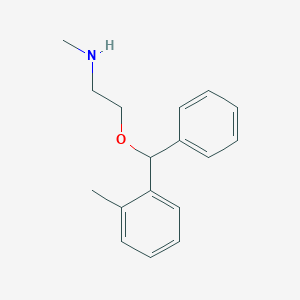

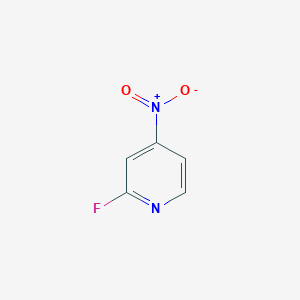
![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)
